Cas no 711-94-4 (3-methoxy-6-nitro-1H-indazole)
3-methoxy-6-nitro-1H-indazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Indazole, 3-methoxy-6-nitro-
- 3-Methoxy-6-nitro-1H-indazole
- DTXSID40738350
- PB25800
- CS-0057602
- SCHEMBL2926065
- OZYWKOVKYCUERD-UHFFFAOYSA-N
- 711-94-4
- P13044
- DB-228696
- 3-methoxy-6-nitro-1H-indazole
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- Inchi: 1S/C8H7N3O3/c1-14-8-6-3-2-5(11(12)13)4-7(6)9-10-8/h2-4H,1H3,(H,9,10)
- InChI Key: OZYWKOVKYCUERD-UHFFFAOYSA-N
- SMILES: O(C)C1C2C=CC(=CC=2NN=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 193.04881
- Monoisotopic Mass: 193.04874109g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 83.7Ų
Experimental Properties
- PSA: 81.05
3-methoxy-6-nitro-1H-indazole Pricemore >>
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| Chemenu | CM238181-1g |
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711-94-4 | 95% | 1g |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121484-1G |
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¥ 2,237.00 | 2023-03-13 | |
| Ambeed | A889594-1g |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121484-100mg |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121484-250mg |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121484-500mg |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121484-1g |
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3-methoxy-6-nitro-1H-indazole Suppliers
3-methoxy-6-nitro-1H-indazole Related Literature
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 3-methoxy-6-nitro-1H-indazole
Professional Introduction to Compound with CAS No. 711-94-4 and Product Name: 3-methoxy-6-nitro-1H-indazole
Compound with the CAS number 711-94-4 is a significant chemical entity in the pharmaceutical and biotechnology sectors. This compound, more specifically identified by the product name 3-methoxy-6-nitro-1H-indazole, has garnered considerable attention due to its unique structural and functional properties. The indazole core, combined with methoxy and nitro substituents, imparts distinct reactivity and potential biological activity, making it a valuable intermediate in the synthesis of various pharmacologically relevant molecules.
The chemical structure of 3-methoxy-6-nitro-1H-indazole consists of a benzene ring fused to a pyrrole ring, with a methoxy group at the 3-position and a nitro group at the 6-position. This arrangement not only contributes to its stability but also enhances its interaction with biological targets. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups creates a delicate balance that can be exploited in drug design, particularly in modulating binding affinity and selectivity.
In recent years, there has been growing interest in indazole derivatives due to their demonstrated efficacy in various therapeutic areas. The nitro group in 3-methoxy-6-nitro-1H-indazole is particularly noteworthy, as it can participate in hydrogen bonding interactions and influence the electronic properties of the molecule. These characteristics make it an attractive scaffold for developing novel compounds targeting neurological disorders, infectious diseases, and cancer.
One of the most compelling aspects of 3-methoxy-6-nitro-1H-indazole is its potential as a building block for more complex molecules. Researchers have leveraged its structural features to create derivatives with enhanced pharmacological profiles. For instance, studies have shown that modifications at the 5-position or 7-position of the indazole ring can significantly alter the compound's bioactivity. This flexibility underscores the importance of 3-methoxy-6-nitro-1H-indazole in medicinal chemistry.
The synthesis of 3-methoxy-6-nitro-1H-indazole typically involves multi-step organic reactions, starting from readily available precursors such as indole. The methoxylation and nitration steps are critical and require precise control to achieve high yields and purity. Advances in catalytic methods have improved the efficiency of these transformations, making large-scale production more feasible.
Recent research has highlighted the biological activity of 3-methoxy-6-nitro-1H-indazole and its derivatives. For example, studies have demonstrated its potential as an antimicrobial agent, particularly against resistant bacterial strains. The nitro group's ability to interact with bacterial enzymes has been explored as a mechanism for disrupting metabolic pathways. Additionally, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer cell proliferation.
The pharmacokinetic properties of 3-methoxy-6-nitro-1H-indazole are also under investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic use. Preclinical studies have provided insights into its bioavailability and potential side effects, guiding further development efforts.
In conclusion, 3-methoxy-6-nitro-1H-indazole (CAS No. 711-94-4) represents a fascinating compound with significant potential in pharmaceutical applications. Its unique structural features and biological activity make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic uses for indazole derivatives, compounds like 3-methoxy-6-nitro-1H-indazole will undoubtedly play a pivotal role in shaping future treatments for various diseases.
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